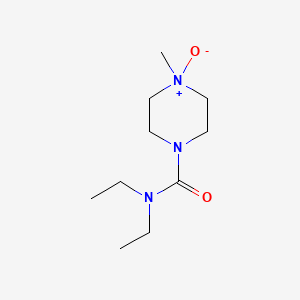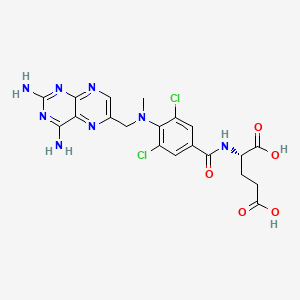
Diethylcarbamazine N-oxide
Overview
Description
Diethylcarbamazine N-oxide is a metabolite of diethylcarbamazine, an anthelmintic drug primarily used to treat filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound retains antifilarial activity and is known for its role in the pharmacokinetics of diethylcarbamazine .
Mechanism of Action
Target of Action
Diethylcarbamazine N-oxide primarily targets microfilariae , which are the larval forms of certain parasitic worms .
Mode of Action
The compound’s mode of action involves sensitizing the microfilariae to phagocytosis . This means it makes the microfilariae more susceptible to being engulfed and destroyed by certain types of white blood cells in the immune system . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Biochemical Pathways
This compound interferes with the cyclooxygenase and lipoxygenase pathways , reducing the production of thromboxane, prostacyclin, prostaglandin, and leukotrienes . It also appears to alter host arachidonic acid and nitric oxide metabolic pathways . These changes lead to the immobilization and sequestration of the microfilariae .
Pharmacokinetics
This compound is readily absorbed and widely distributed throughout all body compartments, except adipose tissue . It has a half-life of 8 hours . The peak plasma time is 1-2 hours, and the peak plasma concentration (for a 50 mg dose) is 80-200 ng/mL . The compound is metabolized to form this compound , and it is excreted in urine and feces .
Result of Action
The result of the compound’s action is the destruction of the microfilariae, leading to the treatment of certain filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori .
Action Environment
The action of this compound may be influenced by environmental factors such as the presence of inflammatory mediators . These mediators can increase the effects of both diethylcarbamazine and emodepside, suggesting that their effects will be additive . This suggests potential for diethylcarbamazine and emodepside in combination therapy for parasitic nematodes .
Biochemical Analysis
Biochemical Properties
Diethylcarbamazine N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including inducible nitric oxide synthase and cyclooxygenase . These interactions are crucial for its antiparasitic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves sensitizing the microfilariae to phagocytosis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamazine N-oxide can be synthesized from diethylcarbamazine through an oxidation reaction. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert diethylcarbamazine to its N-oxide form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation of diethylcarbamazine using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diethylcarbamazine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: It can be reduced back to diethylcarbamazine under reducing conditions.
Substitution: N-oxide functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Further oxidized products.
Reduction: Diethylcarbamazine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Diethylcarbamazine N-oxide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other derivatives.
Biology: Studied for its role in the metabolism of diethylcarbamazine and its biological activity.
Medicine: Investigated for its antifilarial properties and potential therapeutic applications.
Industry: Utilized in the development of analytical methods for drug monitoring and pharmacokinetic studies.
Comparison with Similar Compounds
Diethylcarbamazine: The parent compound, primarily used for treating filarial infections.
Ivermectin: Another anthelmintic drug used for similar indications but with a different mechanism of action.
Albendazole: A broad-spectrum anthelmintic with different chemical structure and mechanism.
Uniqueness: Diethylcarbamazine N-oxide is unique due to its specific role as a metabolite of diethylcarbamazine and its retained antifilarial activity. Unlike ivermectin and albendazole, which have broader applications, this compound is specifically studied for its pharmacokinetic properties and targeted antifilarial effects .
Properties
IUPAC Name |
N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJAFGMERLXELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188353 | |
| Record name | Diethylcarbamazine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34812-73-2 | |
| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34812-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylcarbamazine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034812732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylcarbamazine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLCARBAMAZINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7423SR3XWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylcarbamazine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060817 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















